2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid
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Overview
Description
2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a cyclobutanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the cyclobutanecarbonyl precursor. This precursor is then reacted with appropriate reagents to introduce the hydroxy and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutanecarbonyl moiety can be reduced to a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce a secondary alcohol.
Scientific Research Applications
2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The hydroxy and methyl groups play a crucial role in binding to these targets, while the cyclobutanecarbonyl group may influence the compound’s stability and reactivity. The pathways involved can include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Similar structure but lacks the cyclobutanecarbonyl group.
3-Hydroxy-3-methylbutanoic acid: Similar functional groups but different carbon backbone.
2-Hydroxy-2-methylbutanoic acid: Similar functional groups but different carbon backbone.
Uniqueness
2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-3-7(4-6)8(12)11-5-10(2,15)9(13)14/h6-7,15H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWCJDRMGGCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)NCC(C)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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